4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, an isonicotinoylphenyl group, and a dimethoxybenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, including the introduction of the chloro group, the formation of the isonicotinoylphenyl group, and the attachment of the dimethoxybenzenesulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods ensure the consistent quality and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide
- N-(4-isonicotinoylphenyl)-2-naphthalenesulfonamide
- N-(2-methoxybenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Uniqueness
4-chloro-N-(4-isonicotinoylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H17ClN2O5S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O5S/c1-27-17-12-19(18(28-2)11-16(17)21)29(25,26)23-15-5-3-13(4-6-15)20(24)14-7-9-22-10-8-14/h3-12,23H,1-2H3 |
InChI Key |
HSUGDQPCFPQULN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.